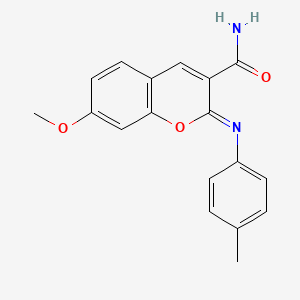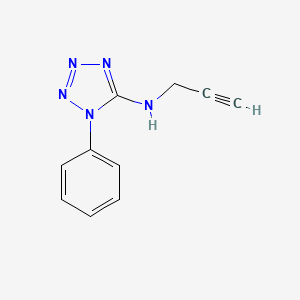![molecular formula C25H27N7O3 B2989193 (4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920376-80-3](/img/structure/B2989193.png)
(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components including a 1,2,4-triazole ring and a pyrimidine ring, both of which are nitrogen-containing heterocycles . These structures are found in a variety of pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of the compound would likely be determined using computational methods such as those implemented in the GAUSSIAN 16W program package .Chemical Reactions Analysis
Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . This allows for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely depend on its specific structure. Triazoles are known to be aromatic due to the presence of delocalized π-electrons .科学的研究の応用
Synthesis and Antimicrobial Activities
Research on triazole derivatives, including studies on their synthesis and antimicrobial activities, indicates a broader interest in the chemical class to which the compound belongs. For instance, the study by Bektaş et al. (2007) details the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial properties, underscoring the relevance of triazole chemistry in the search for new antimicrobial agents Bektaş et al., 2007.
Anticonvulsant Drug Development
Another area of research relevant to compounds with complex heterocyclic structures is the development of new anticonvulsant drugs. For example, a study by Severina et al. (2021) on "Epimidin," a compound with a piperazine and pyrimidinone motif, similar to the query compound, discusses the development and validation of an HPLC method for determining related substances in this new anticonvulsant agent Severina et al., 2021.
Inhibition of Tubulin Polymerization
In the realm of cancer research, compounds featuring piperazine and heterocyclic rings have been investigated for their potential to inhibit tubulin polymerization, a critical mechanism in cancer cell division. Prinz et al. (2017) explored N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine, demonstrating significant antiproliferative properties and the ability to bind to the colchicine site on β-tubulin, indicating a potential pathway for therapeutic intervention against cancer Prinz et al., 2017.
作用機序
Target of Action
The primary target of this compound is the GCN2 protein kinase . GCN2 is a stress response kinase that plays a crucial role in cellular responses to various stressors, including nutrient deprivation, viral infection, and DNA damage .
Mode of Action
This inhibition could occur through competitive binding at the ATP-binding site of the kinase or allosteric modulation .
Biochemical Pathways
The inhibition of GCN2 kinase can affect several biochemical pathways. GCN2 is known to regulate protein synthesis in response to amino acid starvation by phosphorylating the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α). Therefore, the inhibition of GCN2 could potentially disrupt this regulatory mechanism and affect protein synthesis within the cell .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the context of its use. Given its potential role as a GCN2 inhibitor, it could affect protein synthesis in cells, potentially leading to altered cellular responses to stress. In a therapeutic context, such as cancer treatment, this could potentially lead to decreased tumor growth .
将来の方向性
特性
IUPAC Name |
(4-ethoxyphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3/c1-3-34-20-9-5-18(6-10-20)25(33)31-15-13-30(14-16-31)23-22-24(27-17-26-23)32(29-28-22)19-7-11-21(12-8-19)35-4-2/h5-12,17H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOZYUIXWHZPFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Methoxy-6-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2989110.png)
![1,5-dimethyl (2E,4Z)-4-(1-{[(4-methylphenyl)methyl]amino}ethylidene)pent-2-enedioate](/img/structure/B2989111.png)





![N-(5-{(E)-2-[5-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)-2-thienyl]vinyl}-3-methylisoxazol-4-yl)propanamide](/img/structure/B2989123.png)
![5-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2989124.png)


![Ethyl 5-(benzo[c][1,2,5]thiadiazole-5-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2989129.png)

